1-Ethyl-6-fluorobenzoimidazole

Description

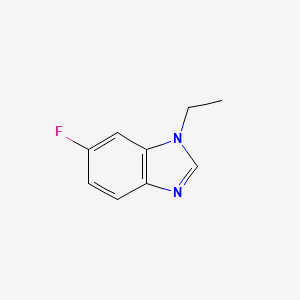

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-6-fluorobenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2/c1-2-12-6-11-8-4-3-7(10)5-9(8)12/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEBNRZLGXNIYAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C1C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675176 | |

| Record name | 1-Ethyl-6-fluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187385-87-0 | |

| Record name | 1-Ethyl-6-fluoro-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187385-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-6-fluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Ethyl-6-fluorobenzo[d]imidazole: Synthesis, Structural Elucidation, and Medicinal Chemistry Perspectives

Abstract

This technical guide provides a comprehensive overview of 1-Ethyl-6-fluorobenzo[d]imidazole, a heterocyclic compound of significant interest in medicinal chemistry. The strategic incorporation of a fluorine atom and an ethyl group onto the benzimidazole scaffold suggests a modulation of its physicochemical and pharmacokinetic properties, making it a compelling candidate for drug discovery programs. This document details a validated synthetic pathway, provides an in-depth analysis of its structural characterization through modern spectroscopic techniques, and explores its potential therapeutic applications based on established structure-activity relationships of related compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and leverage the unique chemical attributes of fluorinated benzimidazoles.

Introduction: The Strategic Importance of Fluorinated Benzimidazoles

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] The versatility of the benzimidazole ring, with its ability to engage in various non-covalent interactions with biological targets, has made it a focal point of drug design.

The introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic and physicochemical properties.[2] Fluorine's high electronegativity and small van der Waals radius allow it to modulate pKa, lipophilicity, and metabolic stability, often leading to improved oral bioavailability and a longer half-life.[2] Specifically, the substitution of a hydrogen atom with fluorine on an aromatic ring can block metabolic oxidation at that position, a critical consideration in drug design.

The N-alkylation of the benzimidazole core, in this case with an ethyl group, further refines the molecule's properties. This modification can enhance binding affinity to target proteins and improve cell permeability. The combination of N-ethylation and 6-fluoro substitution in 1-Ethyl-6-fluorobenzo[d]imidazole creates a molecule with a unique electronic and steric profile, warranting a detailed investigation of its chemical synthesis, structure, and potential biological significance.

Synthesis of 1-Ethyl-6-fluorobenzo[d]imidazole

The synthesis of 1-Ethyl-6-fluorobenzo[d]imidazole is a multi-step process that begins with the preparation of the key intermediate, 4-fluoro-1,2-phenylenediamine. This is followed by the cyclization to form the benzimidazole ring and subsequent N-alkylation.

Synthesis of 4-Fluoro-1,2-phenylenediamine (Intermediate 1)

The synthesis of 4-fluoro-1,2-phenylenediamine is achieved through a two-step process starting from 4-fluoroaniline.

Experimental Protocol: Synthesis of 4-Fluoro-1,2-phenylenediamine

Step 1: Synthesis of N-(4-fluoro-2-nitrophenyl)acetamide

-

To a 2000 mL reaction flask containing 600 mL of acetic anhydride and 200 mL of glacial acetic acid, cooled to below 0°C in an ice-salt bath, a solution of 150 g (1.35 mol) of 4-fluoroaniline in 100 mL of glacial acetic acid is added dropwise with mechanical stirring.

-

After 30 minutes, a mixture of 110 mL of 65% nitric acid and 10 mL of 95% sulfuric acid is added dropwise, maintaining the temperature between 0-5°C.

-

The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is poured into 2000 mL of ice water, leading to the precipitation of a yellow solid.

-

The solid is collected by filtration and dried to yield N-(4-fluoro-2-nitrophenyl)acetamide.

Step 2: Synthesis of 4-fluoro-2-nitroaniline

-

To a 2000 mL three-neck flask, 191 g (0.97 mol) of N-(4-fluoro-2-nitrophenyl)acetamide and 1500 mL of 9 mol/L hydrochloric acid are added.

-

The mixture is heated to reflux for 30 minutes, with the reaction progress monitored by TLC.

-

Upon completion, the reaction mixture is poured into 2000 mL of ice water, resulting in the precipitation of an orange solid.

-

The solid is filtered, washed with a sodium carbonate solution until neutral, and then with water. After drying, 4-fluoro-2-nitroaniline is obtained.[3]

Step 3: Synthesis of 4-fluoro-1,2-phenylenediamine

-

In a 2000 mL reaction vessel, 135 g (0.86 mol) of 4-fluoro-2-nitroaniline, 1000 mL of anhydrous ethanol, and 27 g of Raney nickel are combined.

-

The vessel is purged with hydrogen gas, and the reaction is carried out at room temperature under 1.0 MPa of hydrogen pressure for 8 hours.

-

After the reaction, the catalyst is removed by filtration. The filtrate is concentrated under reduced pressure to yield 4-fluoro-1,2-phenylenediamine as a gray-white solid.[3]

Synthesis of 1-Ethyl-6-fluorobenzo[d]imidazole

The final product is synthesized through a one-pot reaction involving the cyclization of 4-fluoro-1,2-phenylenediamine and subsequent N-ethylation.

Experimental Protocol: Synthesis of 1-Ethyl-6-fluorobenzo[d]imidazole

-

To a solution of 4-fluoro-1,2-phenylenediamine (10 mmol) in 50 mL of ethanol, add triethyl orthoformate (12 mmol).

-

The reaction mixture is refluxed for 4 hours. The formation of 6-fluorobenzimidazole can be monitored by TLC.

-

After cooling to room temperature, potassium carbonate (20 mmol) is added to the mixture, followed by the dropwise addition of ethyl iodide (15 mmol).

-

The reaction mixture is then stirred at room temperature for 24 hours.

-

The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-Ethyl-6-fluorobenzo[d]imidazole.

Structural Elucidation and Characterization

The chemical structure of 1-Ethyl-6-fluorobenzo[d]imidazole (C₉H₉FN₂) is confirmed through a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Chemical Structure

Figure 1: Chemical Structure of 1-Ethyl-6-fluorobenzo[d]imidazole.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for 1-Ethyl-6-fluorobenzo[d]imidazole, based on the analysis of similar structures.

| Technique | Expected Data |

| ¹H NMR | * Aromatic Protons: Signals in the range of 7.0-8.0 ppm, showing characteristic splitting patterns due to fluorine coupling. * Ethyl Group (CH₂): A quartet around 4.2 ppm. * Ethyl Group (CH₃): A triplet around 1.5 ppm. * Imidazole Proton (C2-H): A singlet around 8.1 ppm. |

| ¹³C NMR | * Aromatic Carbons: Signals between 100-160 ppm. The carbon attached to fluorine will show a large C-F coupling constant. * Ethyl Group (CH₂): A signal around 40 ppm. * Ethyl Group (CH₃): A signal around 15 ppm. * Imidazole Carbon (C2): A signal around 145 ppm. |

| FT-IR (cm⁻¹) | * C-H stretching (aromatic): ~3100-3000 * C-H stretching (aliphatic): ~2980-2850 * C=N stretching: ~1620 * C=C stretching (aromatic): ~1500-1400 * C-F stretching: ~1250-1000 |

| Mass Spec (m/z) | * Molecular Ion (M⁺): 164.08 |

Potential Applications in Drug Discovery

While specific biological activity data for 1-Ethyl-6-fluorobenzo[d]imidazole is not extensively published, its structural features suggest several promising avenues for therapeutic applications.

Anticancer Activity

Many benzimidazole derivatives exhibit potent anticancer activity by targeting various cellular pathways. The presence of the fluorine atom in the 6-position could enhance the compound's ability to inhibit key enzymes involved in cancer progression, such as protein kinases.[4] The ethyl group at the N-1 position can contribute to favorable interactions within the binding pockets of these enzymes.

Figure 2: Potential Anticancer Mechanisms of Action.

Antimicrobial and Antiviral Activity

Fluorinated benzimidazoles have demonstrated significant potential as antimicrobial and antiviral agents. The fluorine atom can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes. Furthermore, the benzimidazole core is known to interfere with essential microbial processes.

Conclusion

1-Ethyl-6-fluorobenzo[d]imidazole represents a strategically designed molecule with high potential in the field of medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its structure can be unequivocally confirmed by standard spectroscopic methods. The combination of a fluorinated benzimidazole core with N-alkylation presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Further biological evaluation of this compound is highly warranted to fully elucidate its therapeutic potential.

References

The Synthesis of 1-Ethyl-6-fluorobenzoimidazole: A Comprehensive Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway for 1-Ethyl-6-fluorobenzoimidazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The benzimidazole moiety is a well-established pharmacophore present in numerous approved drugs, and the introduction of fluorine and an N-ethyl group can significantly modulate the physicochemical and pharmacological properties of the resulting molecule, enhancing attributes such as metabolic stability and binding affinity. This document details a two-step synthetic route, commencing with the synthesis of the key intermediate, 6-fluorobenzoimidazole, followed by its N-alkylation to yield the target compound. The causality behind experimental choices, detailed step-by-step protocols, and analytical characterization are thoroughly discussed to provide researchers and drug development professionals with a comprehensive and practical resource.

Introduction: The Significance of Fluorinated Benzimidazoles in Medicinal Chemistry

The benzimidazole ring system is a privileged scaffold in drug discovery, forming the core of a wide array of therapeutic agents with diverse biological activities, including antiviral, anticancer, and antiulcer properties.[1] The strategic incorporation of a fluorine atom into the benzimidazole core, as in 1-Ethyl-6-fluorobenzoimidazole, can profoundly influence its pharmacokinetic and pharmacodynamic profile. The high electronegativity and small size of fluorine can lead to enhanced binding interactions with target proteins, improved metabolic stability by blocking sites of oxidative metabolism, and increased lipophilicity, which can facilitate cell membrane permeability. The N-ethyl substitution further modulates the molecule's properties, potentially improving its solubility and oral bioavailability. These characteristics make 1-Ethyl-6-fluorobenzoimidazole a valuable building block in the synthesis of novel drug candidates.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical retrosynthetic analysis of 1-Ethyl-6-fluorobenzoimidazole suggests a straightforward two-step approach. The primary disconnection is at the N-ethyl bond, leading back to 6-fluorobenzoimidazole and an ethylating agent. The 6-fluorobenzoimidazole, in turn, can be synthesized from the commercially available 4-fluoro-1,2-phenylenediamine and a one-carbon source, such as formic acid.

References

1-Ethyl-6-fluorobenzoimidazole: A Comprehensive Technical Guide for Advanced Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide offers a comprehensive overview of 1-Ethyl-6-fluorobenzoimidazole, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. This document provides a deep dive into its physicochemical properties, a detailed and validated synthesis protocol, its characteristic reactivity, and a discussion of its potential applications. The content is tailored for an audience of researchers, scientists, and professionals engaged in drug development, aiming to provide a thorough understanding of this versatile molecule.

Introduction: The Strategic Importance of the Benzimidazole Scaffold

The benzimidazole core is a well-established "privileged scaffold" in the field of drug discovery. Its structural resemblance to endogenous purines allows it to effectively interact with a diverse array of biological targets. The strategic incorporation of an ethyl group at the N-1 position and a fluorine atom at the C-6 position, as seen in 1-Ethyl-6-fluorobenzoimidazole, is a deliberate chemical modification. This substitution pattern is designed to enhance the molecule's pharmacological profile by modulating its lipophilicity, metabolic stability, and electronic characteristics, thereby making it a highly valuable building block for the creation of novel therapeutic agents.

Physicochemical Properties of 1-Ethyl-6-fluorobenzoimidazole

A fundamental understanding of a compound's physical and chemical characteristics is crucial for its effective application. The following table provides a summary of the key physicochemical data for 1-Ethyl-6-fluorobenzoimidazole.

| Property | Value | Source(s) |

| Molecular Formula | C9H9FN2 | [1][2] |

| Molecular Weight | 164.18 g/mol | [1][2] |

| Appearance | Not Available | [1][2] |

| Storage Temperature | 2-8°C (Refrigerator) | [2] |

Expert Insights on Structure-Property Relationships:

The presence of the highly electronegative fluorine atom at the 6-position has a pronounced electron-withdrawing effect on the benzimidazole ring system. This directly influences the basicity of the imidazole nitrogens, making them less prone to protonation compared to their non-fluorinated counterparts. This modulation of pKa can have significant implications for the compound's pharmacokinetic profile, including its absorption and distribution. The N-ethyl group contributes to the molecule's lipophilicity, which is a critical parameter for cell membrane permeability and overall bioavailability.

Synthesis of 1-Ethyl-6-fluorobenzoimidazole: A Validated Experimental Protocol

The synthesis of 1-Ethyl-6-fluorobenzoimidazole can be reliably achieved through a two-step process, as outlined below. This protocol is designed to be both efficient and scalable for laboratory settings.

Figure 1: Synthetic workflow for 1-Ethyl-6-fluorobenzoimidazole.

Detailed Step-by-Step Methodology:

Step 1: Synthesis of N-Ethyl-4-fluoro-1,2-phenylenediamine

-

Reactant Preparation: In a round-bottom flask, dissolve 4-Fluoro-1,2-phenylenediamine in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

-

Base Addition: Add a mild base, such as potassium carbonate, to the solution.

-

Alkylation: Slowly add one equivalent of ethyl iodide to the reaction mixture at room temperature.

-

Reaction Progression: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Work-up and Extraction: Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting crude product should be purified using column chromatography.

Step 2: Synthesis of 1-Ethyl-6-fluorobenzoimidazole

-

Cyclization: Take the purified N-Ethyl-4-fluoro-1,2-phenylenediamine from the previous step and reflux it in formic acid.

-

Reaction Monitoring: Monitor the formation of the benzimidazole ring by TLC.

-

Isolation: Once the reaction is complete, cool the mixture and carefully pour it into a beaker of ice water.

-

Neutralization and Extraction: Neutralize the acidic solution with a saturated solution of sodium bicarbonate. Extract the product using an organic solvent.

-

Final Purification: Combine the organic extracts, dry them, and concentrate them to obtain the crude product. Further purification by recrystallization or column chromatography will yield pure 1-Ethyl-6-fluorobenzoimidazole.

Self-Validating System and Trustworthiness:

This synthetic protocol is a well-established and reliable method for the preparation of N-substituted benzimidazoles. The use of standard laboratory techniques and purification methods at each stage ensures the integrity and purity of the final compound. The progress of each step can be easily monitored, allowing for adjustments to be made to optimize the yield and purity.

Chemical Reactivity and Potential for Derivatization

The chemical behavior of 1-Ethyl-6-fluorobenzoimidazole is dictated by the interplay of its constituent functional groups. The imidazole ring possesses a nucleophilic nitrogen (N-3) that can participate in various reactions, while the fluorinated benzene ring is susceptible to electrophilic aromatic substitution.

Key Reactive Sites:

-

N-3 Position: The lone pair of electrons on the N-3 nitrogen atom makes it a prime site for alkylation, acylation, and other electrophilic additions, allowing for the introduction of diverse substituents.

-

Aromatic Ring: The benzene ring can undergo electrophilic substitution reactions. The position of these substitutions will be directed by the activating/deactivating properties of the existing substituents.

Potential Applications in Drug Discovery and Materials Science

The unique combination of a benzimidazole core, an ethyl group, and a fluorine atom endows 1-Ethyl-6-fluorobenzoimidazole with a wide range of potential applications.

-

Medicinal Chemistry: This compound is an excellent starting point for the development of new therapeutic agents. The benzimidazole scaffold is found in a variety of approved drugs, and the presence of fluorine can enhance metabolic stability and binding affinity. It has been investigated as a core component in the synthesis of novel anticancer and antimicrobial agents.[3]

-

Materials Science: Benzimidazole derivatives are known for their interesting photophysical properties. 1-Ethyl-6-fluorobenzoimidazole could be explored as a building block for the synthesis of organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials.

Conclusion

1-Ethyl-6-fluorobenzoimidazole is a synthetically accessible and highly versatile heterocyclic compound. Its well-defined physicochemical properties and multiple points for chemical modification make it an attractive scaffold for researchers in both medicinal chemistry and materials science. This guide provides a solid foundation of its synthesis and properties, intended to facilitate and inspire further innovation and discovery.

References

-

Pharmaffiliates. (n.d.). CAS No : 1187385-87-0| Chemical Name : 1-Ethyl-6-fluorobenzoimidazole. Retrieved from [Link]

-

PubChem. (n.d.). 1-Ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-quinoline-3-carboxylic acid. Retrieved from [Link]

-

Reddy, J. R., et al. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters, 26(2), 754-758. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-Ethyl-6-fluorobenzimidazole (CAS No: 1187385-87-0)

A Core Scaffold for Modern Drug Discovery

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-Ethyl-6-fluorobenzimidazole, a heterocyclic compound of significant interest to researchers and professionals in drug development. With its unique structural features—a fluorinated benzene ring fused to an N-ethylated imidazole—this molecule serves as a valuable building block in medicinal chemistry. This document details its synthesis, spectroscopic characterization, reactivity, and potential applications, offering both theoretical grounding and practical, field-proven insights for its effective utilization in a research and development setting.

Introduction: The Benzimidazole Scaffold in Medicinal Chemistry

The benzimidazole core is a privileged scaffold in drug discovery, forming the structural basis of numerous marketed pharmaceuticals.[1] Its bicyclic aromatic nature allows for diverse interactions with biological targets, and its synthetic tractability enables extensive structure-activity relationship (SAR) studies. The introduction of a fluorine atom, as in 1-Ethyl-6-fluorobenzimidazole, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, binding affinity, and membrane permeability. This guide focuses specifically on the 1-ethyl-6-fluoro derivative, providing a detailed technical resource for its application in the synthesis of novel therapeutic agents.

Synthesis of 1-Ethyl-6-fluorobenzimidazole

The synthesis of 1-Ethyl-6-fluorobenzimidazole is typically achieved through a two-step process: the formation of the 6-fluorobenzimidazole core, followed by N-alkylation. This approach allows for the controlled introduction of the ethyl group onto the imidazole nitrogen.

Step 1: Synthesis of 6-Fluorobenzimidazole

A common and efficient method for the synthesis of the 6-fluorobenzimidazole core is the Phillips condensation reaction. This involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.

Reaction Scheme:

Caption: Phillips condensation for 6-fluorobenzimidazole synthesis.

Detailed Protocol:

-

To a round-bottom flask, add 4-fluoro-1,2-phenylenediamine (1.0 eq) and formic acid (2.0 eq).

-

Slowly add concentrated hydrochloric acid (0.2 eq) as a catalyst.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to yield 6-fluorobenzimidazole.

Causality of Experimental Choices: The use of formic acid provides the one-carbon unit necessary to form the imidazole ring. The acidic catalyst protonates the carbonyl group of formic acid, making it more electrophilic and facilitating the nucleophilic attack by the amino groups of the o-phenylenediamine. Refluxing ensures the reaction proceeds to completion by providing the necessary activation energy for the cyclization and subsequent dehydration steps.

Step 2: N-Ethylation of 6-Fluorobenzimidazole

The final step is the selective alkylation of the nitrogen atom of the imidazole ring. A standard Williamson ether-like synthesis is employed here.

Reaction Scheme:

Caption: N-Ethylation of 6-fluorobenzimidazole.

Detailed Protocol:

-

Dissolve 6-fluorobenzimidazole (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the solution to deprotonate the imidazole nitrogen.

-

Stir the mixture at room temperature for 30 minutes.

-

Slowly add ethyl iodide (1.2 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Once the starting material is consumed, pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality of Experimental Choices: A polar aprotic solvent like DMF is chosen because it effectively dissolves the reactants and facilitates the SN2 reaction without solvating the anionic nucleophile. Potassium carbonate is a sufficiently strong base to deprotonate the benzimidazole, creating the nucleophilic anion, but is mild enough to avoid unwanted side reactions. Ethyl iodide is a good electrophile for this alkylation due to the excellent leaving group ability of iodide.

Spectroscopic Characterization

Accurate characterization of the synthesized 1-Ethyl-6-fluorobenzimidazole is crucial for confirming its identity and purity. The following sections detail the expected spectroscopic data based on the analysis of structurally similar compounds.[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | s | 1H | H-2 (imidazole) |

| ~7.7 | dd | 1H | H-4 |

| ~7.3 | dd | 1H | H-7 |

| ~7.1 | ddd | 1H | H-5 |

| ~4.2 | q | 2H | -CH₂- (ethyl) |

| ~1.5 | t | 3H | -CH₃ (ethyl) |

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~160 (d, ¹JCF) | C-6 |

| ~144 | C-2 |

| ~142 | C-7a |

| ~136 | C-3a |

| ~122 (d) | C-4 |

| ~112 (d) | C-5 |

| ~98 (d) | C-7 |

| ~40 | -CH₂- (ethyl) |

| ~15 | -CH₃ (ethyl) |

Interpretation Insights: The proton at the 2-position of the imidazole ring is expected to be the most downfield singlet due to the deshielding effect of the two adjacent nitrogen atoms. The fluorine atom at the 6-position will cause characteristic splitting patterns (doublets or doublet of doublets) for the adjacent aromatic protons (H-5 and H-7) in the ¹H NMR spectrum and for the carbon atoms in the ¹³C NMR spectrum due to C-F coupling.

Infrared (IR) Spectroscopy

Expected Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration |

| ~3050-3150 | C-H stretch (aromatic) |

| ~2850-2980 | C-H stretch (aliphatic) |

| ~1620, 1500, 1450 | C=C and C=N stretching (aromatic rings) |

| ~1250 | C-F stretch |

| ~1100-1200 | C-N stretch |

Self-Validating System: The presence of both aromatic and aliphatic C-H stretches, along with the characteristic C-F and C=N/C=C absorptions, provides a confirmatory fingerprint for the target molecule.

Mass Spectrometry (MS)

Expected Fragmentation Pattern (Electron Ionization - EI):

The molecular ion peak [M]⁺ is expected at m/z = 164.18. Key fragmentation patterns would likely involve the loss of the ethyl group or parts of it.

-

[M-15]⁺: Loss of a methyl radical (•CH₃) from the ethyl group, resulting in a fragment at m/z ≈ 149.

-

[M-28]⁺: Loss of ethene (C₂H₄) via a McLafferty-type rearrangement, if applicable, or loss of a •CH₂CH₂ radical, leading to a fragment at m/z ≈ 136.

-

[M-29]⁺: Loss of an ethyl radical (•CH₂CH₃), resulting in a fragment at m/z ≈ 135, corresponding to the 6-fluorobenzimidazole cation.

Caption: Predicted major fragmentation pathways for 1-Ethyl-6-fluorobenzimidazole.

Reactivity and Applications in Drug Development

1-Ethyl-6-fluorobenzimidazole is a versatile intermediate for further chemical modifications. The benzimidazole core can undergo various reactions, allowing for the introduction of diverse functional groups to explore SAR.

-

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution, although the fluorine atom will influence the regioselectivity.

-

Modification of the Imidazole Ring: The 2-position of the imidazole ring is susceptible to lithiation followed by quenching with an electrophile, enabling the introduction of various substituents.

-

Further N-Alkylation: Under forcing conditions, the second nitrogen can potentially be alkylated to form a benzimidazolium salt.

The structural features of 1-Ethyl-6-fluorobenzimidazole make it an attractive starting point for the synthesis of compounds targeting a range of therapeutic areas, including but not limited to:

-

Kinase Inhibitors: The benzimidazole scaffold is a common feature in many kinase inhibitors used in oncology.

-

Antiviral Agents: Several benzimidazole derivatives have shown potent antiviral activity.

-

Antiparasitic Drugs: The benzimidazole class is well-established in veterinary and human medicine for treating parasitic infections.

The presence of the fluorine atom can enhance the binding affinity of the final compound to its biological target and improve its metabolic stability, leading to a more favorable pharmacokinetic profile.

Safety and Handling

As with any chemical reagent, 1-Ethyl-6-fluorobenzimidazole should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-Ethyl-6-fluorobenzimidazole is a valuable and versatile building block for drug discovery and development. Its synthesis is straightforward, and its structure offers multiple points for diversification. The strategic incorporation of a fluorine atom and an ethyl group provides a unique combination of properties that can be leveraged to design novel therapeutic agents with improved efficacy and pharmacokinetic profiles. This guide provides the foundational knowledge and practical protocols necessary for the effective utilization of this important chemical entity in a research setting.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. rsc.org [rsc.org]

- 3. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. application.wiley-vch.de [application.wiley-vch.de]

The Strategic Incorporation of Fluorine in Benzimidazole Scaffolds: A Technical Guide to Unlocking Diverse Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold stands as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its structural similarity to natural purines allows for facile interaction with various biological targets.[2][3] The strategic incorporation of fluorine atoms into the benzimidazole framework has emerged as a powerful strategy to modulate and enhance its biological activities.[4][5] Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to target proteins.[4][6] This guide provides an in-depth technical exploration of the diverse biological activities of fluorinated benzimidazoles, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation.

The Benzimidazole Core and the Transformative Role of Fluorine

The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, is a versatile template for drug design.[1] Its derivatives have demonstrated a wide spectrum of pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[3][7][8]

The introduction of fluorine can profoundly impact these activities. The electron-withdrawing nature of fluorine can alter the electronic distribution within the benzimidazole ring system, influencing its interaction with biological macromolecules.[4] Furthermore, fluorine substitution can block sites of metabolism, thereby increasing the metabolic stability and bioavailability of the drug candidate.[5]

Caption: Physicochemical properties of fluorine that influence the biological activity of benzimidazoles.

Antimicrobial Activity: A Renewed Arsenal Against Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[9] Fluorinated benzimidazoles have shown significant promise as both antibacterial and antifungal agents.[9][10]

Mechanism of Action

The antimicrobial action of benzimidazoles is often attributed to their ability to interfere with essential cellular processes in microorganisms.[3] One proposed mechanism involves the inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and supercoiling.[4] In fungi, some benzimidazole compounds disrupt the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[3] The presence of fluorine can enhance these activities by increasing the compound's penetration through the microbial cell wall and improving its binding affinity to target enzymes.[11]

Structure-Activity Relationship (SAR)

SAR studies have revealed key structural features that govern the antimicrobial potency of fluorinated benzimidazoles:

-

Position of Fluorine: The position of the fluorine atom on the phenyl ring attached to the benzimidazole core significantly impacts activity. For instance, meta-fluoro substitution has been shown to be crucial for activity against certain bacterial strains.[9]

-

Substitution on the Benzimidazole Ring: The presence of other substituents on the benzimidazole nucleus can modulate antimicrobial activity. For example, a methyl group at the 5-position has been associated with significant antifungal activity.[9]

-

Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, like fluorine, on the benzimidazole scaffold generally enhances cytotoxicity against various cancer cell lines.[4]

Quantitative Data Summary

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| 18 | Gram-negative bacteria | 31.25 | [9] |

| 14 & 18 | Bacillus subtilis | 7.81 | [9] |

| 29 | C. albicans, S. cerevisiae, A. flavus | 16-32 | [4] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of fluorinated benzimidazoles.

1. Preparation of Inoculum:

- Culture the test microorganism overnight in an appropriate broth medium.

- Dilute the culture to achieve a standardized cell density (e.g., 0.5 McFarland standard).

2. Compound Preparation:

- Prepare a stock solution of the fluorinated benzimidazole in a suitable solvent (e.g., DMSO).

- Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium.

3. Inoculation:

- Add the standardized inoculum to each well of the microtiter plate.

- Include positive (microorganism with no compound) and negative (broth only) controls.

4. Incubation:

- Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

5. Determination of MIC:

- The MIC is the lowest concentration of the compound that visually inhibits the growth of the microorganism.[9] This can be confirmed by measuring the optical density (OD) of the wells.[9]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Fluorinated benzimidazoles have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[4][12][13]

Mechanism of Action

The anticancer mechanisms of fluorinated benzimidazoles are diverse and often involve the inhibition of key cellular processes in cancer cells:

-

Tubulin Polymerization Inhibition: Some derivatives inhibit the polymerization of tubulin, a critical component of the cytoskeleton, leading to cell cycle arrest and apoptosis.[4]

-

Kinase Inhibition: Many fluorinated benzimidazoles act as inhibitors of various protein kinases that are dysregulated in cancer, such as EGFR and VEGFR-2.[14][15]

-

Topoisomerase Inhibition: Certain compounds have been shown to inhibit topoisomerase enzymes, which are essential for DNA replication and repair in cancer cells.[8][16]

Caption: Key anticancer mechanisms of action for fluorinated benzimidazoles.

Structure-Activity Relationship (SAR)

-

Fluorine Substitution Pattern: The number and position of fluorine atoms are critical. For example, a difluoro moiety on the phenyl ring has shown significant cytotoxicity against breast cancer cells.[4]

-

Hybrid Molecules: Combining the benzimidazole scaffold with other heterocyclic rings, such as oxadiazole or triazole, can enhance anticancer activity.[4][14]

-

Side Chain Modifications: Alterations to the side chains attached to the benzimidazole core can significantly influence potency and selectivity.

Quantitative Data Summary

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 31 | MCF-7 (Breast) | 1.59 | [4] |

| 41 | HEPG-2, HeLa, WiDr, MCF-7 | Significant Activity | [4] |

| 3e | HOP-92 (Lung) | 0.19 | [16] |

| 5a | HepG-2, HCT-116, MCF-7, HeLa | 3.87 - 8.34 | [14] |

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

1. Cell Seeding:

- Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

- Treat the cells with various concentrations of the fluorinated benzimidazole for a specified duration (e.g., 48 or 72 hours).[12] Include a vehicle control (e.g., DMSO).

3. MTT Addition:

- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

4. Solubilization:

- Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

5. Absorbance Measurement:

- Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

6. IC50 Calculation:

- Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antiviral Activity: Combating Viral Infections

Fluorinated benzimidazoles have also demonstrated promising activity against a variety of viruses, including Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV).[5][17]

Mechanism of Action

The antiviral mechanisms can vary depending on the virus. For HCV, some fluorinated benzimidazoles act as potent inhibitors of the NS5A protein, which is essential for viral replication.[17] For other viruses, the mechanism may involve the inhibition of viral entry, replication enzymes, or other viral proteins.

Structure-Activity Relationship (SAR)

-

Bis-benzimidazoles: Symmetrical bis-benzimidazole structures have shown potent anti-HCV activity.[17]

-

Fluorination Pattern: The presence and position of fluorine atoms on the benzimidazole core can dramatically enhance antiviral potency compared to non-fluorinated analogs.[5][17]

-

Side Chain Composition: The nature of the substituents at various positions on the benzimidazole ring system is crucial for optimizing antiviral activity.

Quantitative Data Summary

| Compound ID | Target Virus | EC50 | Reference |

| 28d | HCV (multiple genotypes) | 0.008–0.57 nM | [5][17] |

| 29a-c | HCV (multiple genotypes) | 0.007–0.015 nM | [17] |

| 1a, 1b, 1e | HIV-1 | 0.08 - 0.09 µM | [17] |

Experimental Protocol: Antiviral Activity Assay (HCV Replicon System)

This protocol describes a cell-based assay to evaluate the anti-HCV activity of fluorinated benzimidazoles.

1. Cell Culture:

- Culture human hepatoma cells (e.g., Huh-7) that stably express an HCV replicon. The replicon often contains a reporter gene (e.g., luciferase) to quantify viral replication.

2. Compound Treatment:

- Treat the replicon-containing cells with serial dilutions of the fluorinated benzimidazole for a defined period (e.g., 72 hours).

3. Luciferase Assay:

- Lyse the cells and measure the luciferase activity using a luminometer. The luciferase signal is directly proportional to the level of HCV replication.

4. Cytotoxicity Assay:

- Concurrently, perform a cytotoxicity assay (e.g., MTT assay) on the same cells to ensure that the observed reduction in luciferase activity is not due to general cellular toxicity.

5. EC50 Determination:

- Calculate the EC50 value, which is the concentration of the compound that reduces HCV replication by 50%.

Kinase Inhibition: A Targeted Approach to Disease

Protein kinases are a major class of therapeutic targets due to their central role in cellular signaling pathways.[18][19] Fluorinated benzimidazoles have been successfully developed as potent and selective kinase inhibitors.[15]

Mechanism of Action

Most kinase inhibitors, including many fluorinated benzimidazoles, are ATP-competitive. They bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate.[15][19] The benzimidazole scaffold can act as a hinge-binding motif or as a general scaffold to position other functional groups for optimal interaction with the kinase.[15]

Caption: Competitive inhibition of a protein kinase by a fluorinated benzimidazole.

Structure-Activity Relationship (SAR)

-

Hinge-Binding Motifs: The N-H and one of the nitrogen atoms of the imidazole ring can form crucial hydrogen bonds with the hinge region of the kinase active site.

-

Selectivity Pockets: Substituents on the benzimidazole and its appended groups can be designed to interact with specific "selectivity pockets" within the kinase active site, leading to high target selectivity.[15]

-

Fluorine as a Probe: Fluorine atoms can be strategically placed to probe interactions with the protein and enhance binding affinity.

Quantitative Data Summary

| Kinase Target | Inhibitor | IC50 (nM) | Reference |

| JAK2 | Celosin J | 25 | [19] |

| JAK3 | Celosin J | 35 | [19] |

| TYK2 | Celosin J | 150 | [19] |

| p38 MAP Kinase | Benzimidazol-2-one derivatives | Potent inhibitors | [20] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the IC50 of a kinase inhibitor.[18]

1. Reagent Preparation:

- Prepare solutions of the kinase, a specific substrate peptide, ATP, and the fluorinated benzimidazole inhibitor at various concentrations.[18]

2. Kinase Reaction:

- In a 96-well plate, combine the kinase and the inhibitor and incubate briefly to allow for binding.[18]

- Initiate the reaction by adding a mixture of the substrate and ATP.[18]

- Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).[18]

3. ADP Detection:

- Stop the kinase reaction and deplete the remaining ATP using a reagent like ADP-Glo™ Reagent.[18]

- Add a detection reagent that converts the ADP produced by the kinase reaction into ATP, which then drives a luciferase reaction, generating a luminescent signal.[18]

4. Data Acquisition and Analysis:

- Measure the luminescence using a plate reader. The signal is proportional to the kinase activity.[18]

- Plot the luminescence against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[18]

Conclusion

The incorporation of fluorine into the benzimidazole scaffold is a highly effective strategy for the discovery and optimization of novel therapeutic agents. The unique properties of fluorine allow for the fine-tuning of the physicochemical and pharmacological properties of these compounds, leading to enhanced potency, selectivity, and metabolic stability. The diverse biological activities of fluorinated benzimidazoles, spanning antimicrobial, anticancer, antiviral, and kinase inhibition, underscore the immense potential of this chemical class in addressing a wide range of unmet medical needs. Further exploration of the vast chemical space of fluorinated benzimidazoles, guided by a deep understanding of their structure-activity relationships and mechanisms of action, will undoubtedly continue to yield promising drug candidates in the future.

References

- Jasim, K. H., Ersan, R. H., Sadeeq, R., Salim, S., Mahmood, S., & Fadhil, Z. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.

- BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.

- BenchChem. (2025). Application Notes and Protocols for Kinase Inhibition Assays Using Celosin J.

- The Chemistry of Benzimidazoles: Synthesis with Fluorin

-

Al-Ostath, A., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(19), 4583. [Link]

-

Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. (n.d.). PubMed Central. [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances. [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). PubMed Central. [Link]

-

Assay Development for Protein Kinase Enzymes. (2012). PubMed Central. [Link]

-

Antimicrobial activity of a new series of benzimidazole derivatives. (n.d.). PubMed. [Link]

-

Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. (n.d.). PubMed Central. [Link]

-

Synthesis and Characterization of Benzimidazole Derivatives and Evaluation of Antimicrobial Activity. (n.d.). Oriental Journal of Chemistry. [Link]

-

Potential Anticancer Agents From Benzimidazole Derivatives. (n.d.). Natural Volatiles and Essential Oils. [Link]

-

Targets of benzimidazole for anticancer activity. (n.d.). ResearchGate. [Link]

-

Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. (2025). Request PDF. [Link]

-

Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (n.d.). PubMed Central. [Link]

-

Synthesis and Antiviral Activity of Fluorinated Pyrido[1,2-a]benzimidazoles. (2025). ResearchGate. [Link]

-

Anticancer Activity of New Compounds Using Benzimidazole as a Scaffold. (2014). Molecules, 19(9), 13636-13653. [Link]

-

Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. (2022). Frontiers in Chemistry. [Link]

-

Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria. (2020). PubMed. [Link]

-

Synthesis of Potential Anticancer Agents. XXXIV. Fluorobenzimidazoles and Fluorobenzotriazoles. (1965). Journal of Medicinal Chemistry. [Link]

-

Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025). RSC Medicinal Chemistry. [Link]

-

Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. (n.d.). MDPI. [Link]

-

Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. (n.d.). PubMed. [Link]

-

Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. (n.d.). Open Access Journals. [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

-

Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025). RSC Advances. [Link]

-

In vitro kinase assay. (2023). Protocols.io. [Link]

-

Fluorinated benzimidazoles for medicinal chemistry and new materials. (2025). ResearchGate. [Link]

-

Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). (2025). ResearchGate. [Link]

-

Importance of Fluorine in Benzazole Compounds. (2025). ResearchGate. [Link]

-

Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. (2024). ACS Omega. [Link]

-

In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. (2021). ACG Publications. [Link]

-

Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. (n.d.). PubMed Central. [Link]

-

Synthesis of Fluorinated 2-Benzylbenzimidazoles Under Superelectrophilic Activation Conditions and Investigation of Their Antimicrobial Properties. (2025). Request PDF. [Link]

-

Benzimidazole derivatives as kinase inhibitors. (2014). Current Medicinal Chemistry, 21(20), 2284-2298. [Link]

-

BENZIMIDAZOLE MOLECULE AS NEW ANTICANCER AGENT; DESIGN, SYNTHESIS AND ADMET PREDICTION. (2021). Journal of the Chilean Chemical Society. [Link]

-

Importance of Fluorine in Benzazole Compounds. (2020). PubMed. [Link]

-

In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. (2025). ResearchGate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. orientjchem.org [orientjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. acgpubs.org [acgpubs.org]

- 10. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. nveo.org [nveo.org]

- 13. acgpubs.org [acgpubs.org]

- 14. tandfonline.com [tandfonline.com]

- 15. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benthamdirect.com [benthamdirect.com]

- 17. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Mechanisms of Action of 1-Ethyl-6-fluorobenzimidazole and its Derivatives

This guide provides a comprehensive technical overview of the potential mechanisms of action for 1-Ethyl-6-fluorobenzimidazole and its structurally related derivatives. While the specific biological activity of 1-Ethyl-6-fluorobenzimidazole is not extensively documented in publicly available literature, the benzimidazole scaffold is a well-established pharmacophore in medicinal chemistry.[1] Derivatives of this core structure have been shown to exhibit a wide range of biological activities by interacting with various molecular targets. This document will explore these established mechanisms, offering insights into the potential therapeutic applications of this class of compounds for researchers, scientists, and drug development professionals.

The Benzimidazole Scaffold: A Privileged Structure in Drug Discovery

The benzimidazole moiety, a bicyclic aromatic compound formed by the fusion of benzene and imidazole rings, is considered a "privileged scaffold". This is due to its ability to interact with a diverse array of biological targets with high affinity. The structural versatility of the benzimidazole ring allows for substitutions at multiple positions, enabling the fine-tuning of its physicochemical properties and biological activity.[1] The introduction of a fluorine atom, as in 1-Ethyl-6-fluorobenzimidazole, can significantly modulate properties such as metabolic stability, lipophilicity, and binding affinity.

Potential Mechanisms of Action Based on Benzimidazole Derivatives

Based on extensive research into benzimidazole derivatives, several key mechanisms of action have been identified. These provide a strong foundation for investigating the potential biological effects of 1-Ethyl-6-fluorobenzimidazole.

Enzyme inhibition is a common mechanism of action for many therapeutic agents.[2] Benzimidazole derivatives have been shown to be effective inhibitors of several key enzymes implicated in disease.

A series of fluorinated 2,5-substituted 1-ethyl-1H-benzimidazole derivatives have been synthesized and identified as potent direct thrombin inhibitors.[3] Thrombin is a crucial serine protease that plays a central role in the blood coagulation cascade. Its inhibition is a key therapeutic strategy for the prevention and treatment of thrombotic disorders.

These benzimidazole derivatives have demonstrated significant anticoagulant activity, with some compounds exhibiting greater potency than the established drug, argatroban.[3] Molecular modeling studies suggest that these compounds bind to the active site of thrombin in a manner similar to the anticoagulant dabigatran.[3]

Quantitative Data on Thrombin Inhibition by 1-Ethyl-1H-benzoimidazole Derivatives [3]

| Compound | IC50 (nM) |

| 14a | < 9.36 |

| 14b | < 9.36 |

| 14d | < 9.36 |

| 14e | < 9.36 |

| 14h | 3.39 |

| Argatroban (reference) | 9.36 |

Experimental Protocol: In Vitro Thrombin Inhibition Assay

-

Reagents and Materials: Human α-thrombin, chromogenic substrate (e.g., S-2238), assay buffer (e.g., Tris-HCl with polyethylene glycol), test compounds (benzimidazole derivatives), and a microplate reader.

-

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the test compound solution, human α-thrombin, and incubate for a predetermined period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the chromogenic substrate.

-

Monitor the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

-

Calculate the rate of reaction and determine the percentage of thrombin inhibition for each compound concentration.

-

Plot the percentage of inhibition against the compound concentration to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

-

Signaling Pathway: Thrombin's Role in Coagulation

Caption: Workflow for BACE1 Inhibitor Discovery.

Benzimidazole derivatives have been designed and synthesized to target myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases. [4]MPO, released by neutrophils, produces hypochlorous acid, which can lead to tissue damage. Inhibition of MPO is therefore a promising therapeutic strategy for conditions such as renal injury, multiple sclerosis, and cardiovascular diseases. [4]

Certain 2-substituted-benzimidazole-6-sulfonamides have been identified as inhibitors of human carbonic anhydrase (CA) isoforms I, II, IX, and XII. [5]CAs are involved in various physiological processes, including pH regulation and fluid secretion. The inhibition of specific isoforms, particularly the tumor-associated CA IX and XII, is a validated approach in cancer therapy. [5]

In addition to enzyme inhibition, benzimidazole derivatives can also exert their effects by modulating the activity of cellular receptors.

Novel benzoi[1][6]midazo[2,1-b]thiazole derivatives, which contain the benzimidazole core, have been synthesized and evaluated as potential inhibitors of the epidermal growth factor receptor (EGFR). [6]EGFR is a receptor tyrosine kinase that, when overactivated, can drive the proliferation of cancer cells.

Future Directions and Conclusion

The diverse biological activities of benzimidazole derivatives highlight the therapeutic potential of this chemical scaffold. While the specific mechanism of action of 1-Ethyl-6-fluorobenzimidazole remains to be fully elucidated, the existing body of research on related compounds provides a strong rationale for further investigation.

Future studies should focus on:

-

Target Identification: Employing techniques such as affinity chromatography and proteomics to identify the specific molecular targets of 1-Ethyl-6-fluorobenzimidazole.

-

In Vitro and In Vivo Studies: Conducting comprehensive biological evaluations to determine its efficacy in relevant disease models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related compounds to optimize potency and selectivity.

References

- Synthesis and Biological Evaluation of Some New 2,5-Substituted 1-Ethyl-1H-benzoimidazole Fluorinated Derivatives as Direct Thrombin Inhibitors. PubMed.

- Fluoro-benzimidazole derivatives to cure Alzheimer's disease: In-silico studies, synthesis, structure-activity relationship and in vivo evaluation for β secretase enzyme inhibition. PubMed.

- Design, synthesis, and biological activity studies on benzimidazole derivatives targeting myeloperoxidase. PubMed.

- Biological activities of benzimidazole derivatives: A review. Research Journal of Chemical Sciences.

-

Synthesis, Characterization, and Biological Activity of a Novel Series of Benzoi[1][6]midazo[2,1-b]thiazole Derivatives as Potential Epidermal Growth Factor Receptor Inhibitors. MDPI.

- Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies. NIH.

- Biochemistry | Enzyme Inhibition. YouTube.

Sources

- 1. isca.me [isca.me]

- 2. youtube.com [youtube.com]

- 3. Synthesis and Biological Evaluation of Some New 2,5-Substituted 1-Ethyl-1H-benzoimidazole Fluorinated Derivatives as Direct Thrombin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological activity studies on benzimidazole derivatives targeting myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Topic: Potential Therapeutic Targets of 1-Ethyl-6-fluorobenzoimidazole

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its structural similarity to endogenous purines and its presence in numerous clinically successful therapeutic agents.[1] This versatility allows it to interact with a wide array of biological macromolecules, including enzymes, proteins, and nucleic acids.[1][2] This technical guide provides a comprehensive framework for the systematic identification and validation of therapeutic targets for the specific derivative, 1-Ethyl-6-fluorobenzoimidazole. We will explore high-probability target classes based on established benzimidazole pharmacology, detail robust experimental workflows for target discovery, and outline a rigorous cascade for target validation. The methodologies described herein are designed to elucidate the compound's mechanism of action and pave the way for its development in precision medicine.

The Benzimidazole Scaffold: A Privileged Pharmacophore

The bicyclic structure of benzimidazole, consisting of fused benzene and imidazole rings, confers significant biological activity.[1] Its importance in drug design is underscored by its ability to act as an effective pharmacophore for a multitude of targets.[3] Structural modifications, particularly at the 1, 2, 5, and 6 positions, allow for the fine-tuning of activity and selectivity.[4] In the case of 1-Ethyl-6-fluorobenzoimidazole, two key substitutions guide our initial hypotheses:

-

1-Ethyl Group: Substitution at the N-1 position is common and can influence binding orientation and metabolic stability.

-

6-Fluoro Group: Halogenation, especially with fluorine, is a well-established strategy in medicinal chemistry to enhance membrane permeability, binding affinity, and metabolic resistance, often leading to increased cytotoxicity against cancer cells.[1]

Given this structural foundation, we can prioritize several classes of proteins as potential targets for this compound.

High-Probability Target Classes for Benzimidazole Derivatives

Based on extensive research into the benzimidazole class, the following target families represent the most promising avenues for investigation for 1-Ethyl-6-fluorobenzoimidazole.

Epigenetic Modulators

Epigenetic dysregulation is a hallmark of cancer, making the enzymes that control these processes prime therapeutic targets. Benzimidazole derivatives have shown potent modulatory effects on key epigenetic enzymes.[4]

-

Histone Deacetylases (HDACs): HDACs remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression of tumor suppressor genes. Benzimidazole-based HDAC inhibitors are a promising class of anticancer agents.[4]

-

DNA Methyltransferases (DNMTs): These enzymes are responsible for DNA methylation, another critical epigenetic modification. Benzimidazoles have been identified that can inhibit DNMT activity.[4]

-

Histone Methyltransferases (HMTs): This family of enzymes also plays a crucial role in gene expression, and benzimidazoles have been shown to interact with them.[4]

Protein Kinases

The human kinome is one of the most heavily targeted protein families in modern drug discovery, particularly in oncology. The structural features of benzimidazoles make them well-suited to fit into the ATP-binding pocket of many kinases.

-

Tyrosine Kinases: Targets such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and others are frequently inhibited by benzimidazole derivatives.[3][4]

-

Serine/Threonine Kinases: This class includes crucial cell cycle regulators like Aurora and Polo-like kinases, which have also been identified as targets.[4]

Tubulin and Microtubule Dynamics

Disruption of the cellular cytoskeleton is a clinically validated anticancer strategy. Several benzimidazole compounds function as microtubule-destabilizing agents by binding to tubulin, preventing its polymerization. This action leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. This mechanism is shared by well-known drugs and is a strong possibility for novel benzimidazoles.[1][5]

Other Notable Targets

The versatility of the scaffold extends to other critical cancer-related targets, including:

-

Topoisomerases: Enzymes that manage DNA topology and are essential for replication.[1]

-

Hypoxia-Inducible Factor (HIF): A transcription factor that is key to tumor survival in low-oxygen environments.[4]

-

Checkpoint Kinases: Proteins involved in the DNA damage response.[4]

A Systematic Workflow for Target Identification

To deorphanize 1-Ethyl-6-fluorobenzoimidazole, a multi-pronged approach combining unbiased discovery with hypothesis-driven validation is essential. The following workflow provides a robust pathway from a compound of interest to a validated target.

Experimental Protocol: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This protocol describes an unbiased method to isolate and identify proteins that directly bind to 1-Ethyl-6-fluorobenzoimidazole from a complex biological mixture.

Causality: The principle is to use the compound as "bait." By immobilizing it on a solid support, we can selectively capture its binding partners from a cell lysate. Proteins that do not bind are washed away, and the specifically bound "prey" proteins are then eluted and identified using high-resolution mass spectrometry.

Step-by-Step Methodology:

-

Ligand Immobilization:

-

Synthesize a derivative of 1-Ethyl-6-fluorobenzoimidazole with a linker arm (e.g., an amino or carboxyl group) suitable for covalent coupling.

-

Covalently attach the derivatized ligand to NHS-activated Sepharose beads. The NHS ester reacts with a primary amine on the linker to form a stable amide bond.

-

Thoroughly wash the beads to remove any non-covalently bound ligand. A control matrix (beads with no ligand) must be prepared in parallel.

-

-

Cell Lysate Preparation:

-

Select a relevant cell line (e.g., a cancer cell line sensitive to the compound's effects).

-

Lyse the cells under non-denaturing conditions to preserve protein structure and interactions. Use a lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by high-speed centrifugation to remove insoluble debris.

-

-

Affinity Capture:

-

Incubate the clarified lysate with the ligand-coupled beads and the control beads for several hours at 4°C to allow for binding equilibrium to be reached.

-

-

Washing:

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. This step is critical for reducing background noise.

-

-

Elution:

-

Elute the specifically bound proteins. This can be achieved by:

-

Competitive Elution: Using a high concentration of the free, non-immobilized 1-Ethyl-6-fluorobenzoimidazole. This is the most specific method.

-

Non-Specific Elution: Using a low pH buffer (e.g., glycine pH 2.5) or a high salt concentration to disrupt the protein-ligand interaction.

-

-

-

Protein Identification:

-

Neutralize the eluate (if using pH elution) and concentrate the proteins.

-

Separate the proteins by SDS-PAGE and visualize with Coomassie or silver stain.

-

Excise protein bands that are present in the ligand eluate but absent or significantly reduced in the control eluate.

-

Perform in-gel tryptic digestion followed by LC-MS/MS analysis to identify the proteins.

-

Caption: Unbiased target identification using affinity capture.

A Rigorous Cascade for Target Validation

Identifying a putative target is only the first step. A rigorous validation process is essential to confirm that the interaction is specific, occurs within the cellular environment, and is responsible for the compound's biological effect.

Step 1: Biochemical Validation (Is the interaction direct?)

-

Objective: To quantify the binding affinity and/or inhibitory potency of the compound for the purified target protein.

-

Methodologies:

-

For Enzymes (e.g., Kinases, HDACs): Perform enzyme activity assays in the presence of varying concentrations of 1-Ethyl-6-fluorobenzoimidazole to determine its IC₅₀ (half-maximal inhibitory concentration).

-

For Non-Enzymatic Proteins (e.g., Tubulin): Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the direct binding and determine the dissociation constant (Kᴅ ).

-

Table 1: Hypothetical Biochemical Validation Data

| Putative Target | Validation Assay | Result Metric | Value |

| Kinase X | KinaseGlo® Assay | IC₅₀ | 75 nM |

| HDAC Y | Fluorometric Assay | IC₅₀ | 210 nM |

| Tubulin | Surface Plasmon Resonance | Kᴅ | 550 nM |

Step 2: Cellular Target Engagement (Does the compound hit the target in cells?)

-

Objective: To confirm that the compound interacts with its intended target within the complex environment of a living cell.

-

Methodology: Cellular Thermal Shift Assay (CETSA®)

-

Principle: Ligand binding stabilizes a target protein against thermal denaturation.

-

Workflow: Treat cells with the compound or a vehicle control. Heat aliquots of the cell lysate to a range of temperatures. The stabilized target protein will remain soluble at higher temperatures in the compound-treated samples compared to the control. The soluble fraction is then analyzed by Western blot.

-

Step 3: Phenotypic Correlation (Is the target responsible for the effect?)

-

Objective: To link the engagement of the target protein to the observed cellular phenotype (e.g., cell death, growth arrest).

-

Methodology: Genetic Knockdown/Knockout

-

Principle: If the compound's effect is mediated through a specific target, then removing that target should mimic the effect or render the cells resistant to the compound.

-

Workflow: Use siRNA (transient knockdown) or CRISPR/Cas9 (permanent knockout) to deplete the target protein in the cell line of interest. Compare the cellular phenotype of the knockdown/knockout cells to that of cells treated with 1-Ethyl-6-fluorobenzoimidazole. A strong correlation provides powerful evidence for a true mechanism of action.

-

Caption: A logical flow for confirming therapeutic targets.

Conclusion

1-Ethyl-6-fluorobenzoimidazole is a compound built upon a privileged scaffold with high potential for therapeutic activity. This guide outlines a clear, logical, and technically robust path forward for its investigation. By focusing on high-probability target classes like epigenetic modulators and protein kinases, and employing a systematic workflow of unbiased discovery followed by a rigorous validation cascade, researchers can effectively deconstruct its mechanism of action. The successful identification and validation of its molecular target(s) will be the critical step in translating this promising chemical entity into a next-generation therapeutic agent.

References

- Wagiha, N., Abdel-Rahman, I. M., El-Koussi, N. A., & Abuo-Rahma, G. E. A. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Medicinal Chemistry.

- (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Cureus.

- Various Authors. (n.d.). Different targets of benzimidazole as anticancer agents.

- Kumar N, M., Priya, A., Nargund, S. L., & Gote, S. A. (2025). Benzimidazole derivatives in oncology: A review of molecular targets and therapeutic potential in clinical trial. International Journal of Pharmaceutical Research and Development.

- Goud, N. S., Kumar, P., & Bharath, R. (2020). Recent Developments of Target-Based Benzimidazole Derivatives as Potential Anticancer Agents. Heterocycles.

Sources

- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Recent Developments of Target-Based Benzimidazole Derivatives as Potential Anticancer Agents | Semantic Scholar [semanticscholar.org]

- 4. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 5. pharmaceuticaljournal.net [pharmaceuticaljournal.net]

A Comprehensive Technical Guide to 1-Ethyl-6-fluorobenzo[d]imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-6-fluorobenzo[d]imidazole is a fluorinated benzimidazole derivative. The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in various biologically active compounds and its structural similarity to naturally occurring purines.[1][2] This structural motif allows benzimidazole derivatives to interact with a wide range of biological targets, making them a subject of intense research in drug discovery.[3] The introduction of a fluorine atom and an ethyl group to the core structure modifies its physicochemical properties, such as lipophilicity and metabolic stability, which can significantly influence its pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth overview of 1-Ethyl-6-fluorobenzo[d]imidazole, including its chemical identity, a detailed synthesis protocol, physicochemical properties, and its context within the broader landscape of medicinal chemistry.

Chemical Identity and Properties

Correctly identifying a compound is critical for reproducibility in research and development. The standardized nomenclature and key identifiers for this compound are outlined below.

-

IUPAC Name: 1-Ethyl-6-fluorobenzo[d]imidazole

-

Synonyms: 1-Ethyl-6-fluoro-1H-benzimidazole, 1-Ethyl-6-fluoro-1H-benzo[d]imidazole[4][5]

-

CAS Number: 1187385-87-0[4]

-

Molecular Formula: C₉H₉FN₂[5]

-

Molecular Weight: 164.18 g/mol [5]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 164.18 g/mol | [5] |

| Molecular Formula | C₉H₉FN₂ | [5] |

| Appearance | Typically a solid | [6] |

| Polarity | Considered a polar compound | [7][8] |

Synthesis and Mechanism

The synthesis of 1-Ethyl-6-fluorobenzo[d]imidazole is typically achieved through a cyclocondensation reaction. The most common pathway involves the reaction of a substituted o-phenylenediamine with a one-carbon synthon, such as formic acid or its equivalent.[9] This process, known as the Phillips benzimidazole synthesis, is a reliable and widely used method.